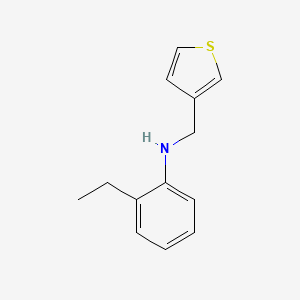

2-ethyl-N-(thiophen-3-ylmethyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

2-ethyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H15NS/c1-2-12-5-3-4-6-13(12)14-9-11-7-8-15-10-11/h3-8,10,14H,2,9H2,1H3 |

InChI Key |

MMNUIHJJSXRUOB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NCC2=CSC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Proposed Mechanistic Pathways for N-Alkylation of Anilines

The N-alkylation of anilines, a fundamental process for synthesizing secondary and tertiary amines, can proceed through several mechanistic pathways. The specific pathway is largely dependent on the nature of the alkylating agent and the catalyst employed.

One common method is reductive amination , which involves the reaction of an aniline (B41778) with an aldehyde or ketone in the presence of a reducing agent. thieme-connect.commasterorganicchemistry.comnih.govmdma.chorganic-chemistry.org The mechanism initiates with the nucleophilic attack of the aniline's nitrogen on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine or iminium ion. The subsequent reduction of this C=N double bond by a hydride source, such as sodium borohydride (B1222165) or through catalytic hydrogenation, furnishes the N-alkylated aniline. masterorganicchemistry.commdma.ch The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) is advantageous as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Another significant pathway is the "borrowing hydrogen" or "hydrogen autotransfer" mechanism , which is an atom-economical method for the N-alkylation of amines with alcohols. nih.govresearchgate.net This process is typically catalyzed by transition metal complexes, such as those of ruthenium, iridium, or manganese. nih.govnih.gov The mechanism commences with the metal catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde or ketone. This carbonyl intermediate then undergoes condensation with the aniline to form an imine. In the final step, the metal hydride complex returns the "borrowed" hydrogen to the imine, reducing it to the N-alkylated amine and regenerating the active catalyst. nih.gov

Direct alkylation with alkyl halides represents a more classical approach. This reaction generally follows a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion as a leaving group. A significant challenge in this method is controlling over-alkylation, which can lead to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. psu.edu

Elucidation of C-N Cross-Coupling Mechanisms

The formation of the aryl-nitrogen bond in N-aryl amines like 2-ethyl-N-(thiophen-3-ylmethyl)aniline is often achieved through transition metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their scope.

Palladium-catalyzed C-N cross-coupling, commonly known as the Buchwald-Hartwig amination , is a powerful method for forming aryl-nitrogen bonds. numberanalytics.comlibretexts.orgwikipedia.org The generally accepted catalytic cycle involves a Pd(0)/Pd(II) redox couple. libretexts.orgwikipedia.org The cycle begins with the oxidative addition of an aryl halide to a coordinatively unsaturated Pd(0) complex, forming an arylpalladium(II) halide intermediate. numberanalytics.comnih.gov This step is often the rate-determining step of the reaction. numberanalytics.comnih.gov Subsequently, in the presence of a base, the amine coordinates to the palladium center, followed by deprotonation to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.gov The choice of phosphine (B1218219) ligands is critical, as bulky, electron-rich ligands can facilitate both the oxidative addition and reductive elimination steps. numberanalytics.com

Copper-catalyzed C-N cross-coupling, known as the Ullmann condensation or Goldberg reaction, is an older but still valuable method. nih.govorganic-chemistry.orgmdpi.com While historically requiring harsh reaction conditions, modern advancements with the use of ligands have made this reaction more practical. nih.govmdpi.com The mechanism is less definitively established than the Buchwald-Hartwig reaction, but it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. researchgate.net The proposed mechanism often starts with the coordination of the amine and the aryl halide to a Cu(I) salt. This is followed by an oxidative addition step to form a Cu(III) intermediate. Reductive elimination from this high-valent copper species then yields the N-arylated product and regenerates the active Cu(I) catalyst. researchgate.net

Nickel-catalyzed C-N cross-coupling has emerged as a cost-effective alternative to palladium-based systems. nih.govresearchgate.netethz.chacs.org Nickel catalysts can exhibit unique reactivity, often involving different oxidation states such as Ni(0), Ni(I), Ni(II), and Ni(III). nih.govethz.ch The catalytic cycle can be complex and may involve radical pathways. ethz.ch One proposed mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species, which then undergoes oxidative addition with the aryl halide. nih.gov Alternatively, a Ni(I) species can initiate the cycle by reacting with the aryl halide to generate a Ni(III) intermediate. nih.gov The subsequent steps involve coordination of the amine, deprotonation, and reductive elimination to form the product. nih.gov

| Catalyst System | Typical Metal | Common Oxidation States | Key Mechanistic Steps | Ligand Role |

|---|---|---|---|---|

| Buchwald-Hartwig | Palladium | Pd(0) / Pd(II) | Oxidative Addition, Reductive Elimination | Facilitates key steps, enhances stability |

| Ullmann Condensation | Copper | Cu(I) / Cu(III) | Oxidative Addition, Reductive Elimination | Enables milder reaction conditions |

| Nickel-Catalyzed | Nickel | Ni(0) / Ni(I) / Ni(II) / Ni(III) | Oxidative Addition, Radical Pathways | Modulates reactivity and stability |

In addition to the traditional two-electron pathways in transition metal catalysis, radical mechanisms for C-N bond formation have gained significant attention. These methods often proceed under mild conditions and can offer complementary reactivity.

Photoredox catalysis merged with transition metal catalysis (dual catalysis) has enabled novel C-N bond-forming reactions. nih.govresearchgate.netprinceton.edu In a typical photoredox/nickel-catalyzed amination, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) processes. nih.govresearchgate.net This can facilitate the generation of radical intermediates or modulate the oxidation state of the nickel catalyst. For instance, the photocatalyst can reduce a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which can then enter a catalytic cycle. Alternatively, the excited photocatalyst can oxidize the amine to a nitrogen-centered radical, which can then participate in the C-N bond formation. researchgate.net

The Minisci reaction is a classic example of a radical-based C-H functionalization that can be adapted for C-N bond formation. wikipedia.org While traditionally used for the alkylation of electron-deficient heterocycles, the underlying principles can be applied to the formation of C-N bonds. The reaction involves the generation of a carbon-centered radical, which then undergoes nucleophilic addition to a protonated N-heterocycle or a similar electron-deficient aromatic system. wikipedia.org The resulting radical cation is then oxidized to the final product. wikipedia.org

Intramolecular Cyclization Mechanism Studies

While this compound is an acyclic molecule, understanding intramolecular cyclization mechanisms is relevant as it can be a potential side reaction or a subsequent transformation to synthesize more complex heterocyclic structures.

Transition metal-catalyzed intramolecular C-H amination provides a direct route to N-heterocycles by forming a C-N bond from existing C-H and N-H bonds. semanticscholar.orgacs.orgacs.orgkaist.ac.kr These reactions, often catalyzed by palladium, copper, or rhodium, typically proceed through a concerted metalation-deprotonation (CMD) pathway or via the formation of a metal-nitrenoid intermediate. In the CMD mechanism, a directing group on the amine substrate coordinates to the metal center, positioning it for the activation of a nearby C-H bond. The C-N bond is then formed through reductive elimination.

The Pschorr cyclization is a radical-based intramolecular reaction for the synthesis of biaryl systems. wikipedia.orgorganic-chemistry.orgthieme.deresearchgate.net The reaction involves the diazotization of an appropriately substituted aromatic amine to form a diazonium salt. wikipedia.orgthieme.de This diazonium salt, in the presence of a copper catalyst, decomposes to generate an aryl radical. wikipedia.orgorganic-chemistry.orgthieme.de This radical can then attack a nearby aromatic ring intramolecularly, leading to a cyclized radical intermediate, which upon rearomatization, yields the final polycyclic product. wikipedia.orgthieme.de

Solvent Effects and Reaction Kinetics

The solvent can play a crucial role in the N-alkylation of anilines, influencing both the reaction rate and selectivity. In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMSO and DMF are often employed as they can solvate the charged intermediates and transition states, thereby accelerating the reaction. psu.edu In contrast, protic solvents like methanol (B129727) can form hydrogen bonds with the aniline nucleophile, reducing its nucleophilicity and slowing down the reaction. psu.edu The use of ionic liquids as solvents has been shown to improve product recovery and, in some cases, increase conversion and selectivity compared to conventional molecular solvents. psu.edu

| Solvent | Conversion (%) | Selectivity for N-methylaniline (%) |

|---|---|---|

| [bmim][Tf2N] (Ionic Liquid) | >99 | 94 |

| DMSO | 85 | 0 (only N,N-dimethylaniline) |

| Acetonitrile (B52724) | 60 | 33 |

| Dichloromethane | 10 | 95 |

Data adapted from a study on aniline alkylation, illustrating the significant impact of the reaction medium. psu.edu

Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough search of scientific databases and chemical literature has revealed no published experimental spectroscopic data for the specific compound This compound . While information is available for structurally related molecules, such as isomers or precursors, this data is not applicable for the accurate structural elucidation of the requested compound.

The precise substitution pattern of a molecule, in this case, the attachment of the methylene (B1212753) group to the 3-position of the thiophene (B33073) ring, significantly influences its spectroscopic properties. Therefore, data from isomers like 2-ethyl-N-(thiophen-2-ylmethyl)aniline or from fragments such as 2-ethylaniline (B167055) cannot be used to generate a scientifically accurate characterization for this compound.

Consequently, the creation of an article with detailed sections on Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) and Vibrational Spectroscopy (FT-IR, Raman) with specific peak assignments, chemical shifts, and coupling constants for this compound is not possible at this time. The generation of such an article would require speculative data, which falls outside the scope of scientifically rigorous and factual reporting.

Further experimental research and publication would be necessary to characterize this specific compound and provide the data required for the requested article.

Spectroscopic Characterization Techniques for Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated π-electron systems.

For "2-ethyl-N-(thiophen-3-ylmethyl)aniline," the UV-Vis spectrum is expected to exhibit absorption bands arising from π → π* transitions within the aniline (B41778) and thiophene (B33073) rings. The aniline moiety, an aromatic amine, typically displays two absorption bands. The more intense band, usually observed at a shorter wavelength, is attributed to the π → π* transition of the benzene (B151609) ring. A second, less intense band at a longer wavelength is due to the n → π* transition involving the non-bonding electrons of the nitrogen atom and the aromatic π-system.

The presence of the thiophene ring, another aromatic system, will also contribute to the UV-Vis spectrum. Thiophene itself absorbs in the UV region. When conjugated with the aniline moiety through the methylene (B1212753) bridge, shifts in the absorption maxima (λmax) are expected compared to the individual chromophores. The ethyl group on the aniline ring is an auxochrome and may cause a small bathochromic (red) shift of the absorption bands.

The solvent used for spectral acquisition can influence the position and intensity of the absorption bands. Polar solvents can interact with the solute molecules, affecting the energies of the ground and excited states, which can lead to shifts in the λmax values.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | ~245 | ~12,000 | π → π* (Aniline Ring) |

| Ethanol | ~280 | ~2,500 | n → π* (Aniline Moiety) |

Note: The data in this table are hypothetical and represent expected values based on the spectroscopic properties of similar aromatic amines and thiophene derivatives. Actual experimental values may vary.

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. In mass spectrometry, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For "this compound," the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺), which corresponds to the intact molecule with the loss of one electron. The m/z value of this peak would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula with high accuracy.

In addition to the molecular ion peak, the mass spectrum will display a series of fragment ion peaks, which are formed by the breakdown of the molecular ion. The fragmentation pattern is characteristic of the compound's structure and can be used to elucidate the connectivity of its atoms. For "this compound," characteristic fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a tropylium-like ion from the thiophen-3-ylmethyl group or a stabilized aniline radical cation. Cleavage of the ethyl group from the aniline ring is another plausible fragmentation pathway.

Table 2: Expected Key Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₁₃H₁₅NS | Confirms the elemental composition. |

| Molecular Weight | 217.33 g/mol | Provides the mass of the molecule. |

| Molecular Ion Peak (M⁺) | m/z 217 | Confirms the molecular weight. |

Note: The fragment ion values in this table are predicted based on common fragmentation pathways for similar structures and have not been experimentally verified.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically for the compound “this compound” are not present in the accessible research databases. Studies providing the requested data—including Density Functional Theory (DFT) calculations for molecular geometry, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, and the use of semi-empirical methods like PM3—for this exact molecule could not be located.

The scientific literature does contain computational studies for structurally related but distinct molecules, such as "2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline." However, due to significant differences in chemical structure—including the nature of the linkage between the aniline and thiophene moieties, the position of substitution on the thiophene ring, and the presence of additional functional groups—the data from these studies cannot be accurately extrapolated or reported for "this compound."

Therefore, it is not possible to generate a scientifically accurate article with the detailed research findings and data tables as requested under the specified outline for "this compound."

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

Theoretical Vibrational Frequencies

The theoretical vibrational frequencies of 2-ethyl-N-(thiophen-3-ylmethyl)aniline can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is a widely used approach for obtaining reliable vibrational data for organic molecules. asianpubs.orgresearchgate.netscispace.com

Calculations are typically performed on the optimized geometry of the molecule in its ground state. The output provides a set of harmonic vibrational frequencies corresponding to the different normal modes of vibration. It is a standard practice to scale these calculated frequencies by a scaling factor (typically around 0.96-0.98 for B3LYP) to correct for anharmonicity and the approximations inherent in the computational method, thereby improving the agreement with experimental infrared (IR) and Raman spectra. asianpubs.orgresearchgate.net

The vibrational modes of this compound can be assigned to specific stretching, bending, and torsional motions of its constituent functional groups. For instance, one would expect to find characteristic vibrational frequencies for the N-H stretching of the secondary amine, C-H stretching modes of the aromatic rings and the ethyl group, C=C stretching of the aniline (B41778) and thiophene (B33073) rings, and various in-plane and out-of-plane bending modes. researchgate.netsphinxsai.com

Table 1: Representative Theoretical Vibrational Frequencies for this compound

This table presents expected vibrational modes and their approximate, scaled theoretical frequencies based on DFT/B3LYP calculations for analogous aniline and thiophene derivatives.

| Vibrational Mode | Functional Group | Approximate Scaled Frequency (cm⁻¹) |

| N-H Stretching | Secondary Amine | 3400-3450 |

| C-H Stretching (Aromatic) | Aniline & Thiophene Rings | 3000-3100 |

| C-H Stretching (Aliphatic) | Ethyl Group & Methylene (B1212753) Bridge | 2850-2980 |

| C=C Stretching | Aniline & Thiophene Rings | 1450-1600 |

| C-N Stretching | Aryl-Amine | 1250-1350 |

| C-H Bending (in-plane) | Aromatic & Aliphatic | 1000-1300 |

| C-H Bending (out-of-plane) | Aromatic | 700-900 |

Theoretical NMR Chemical Shifts

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the most common and reliable approach for calculating NMR chemical shifts. rsc.orgimist.ma The chemical shifts for ¹H and ¹³C nuclei of this compound can be computed relative to a reference standard, usually tetramethylsilane (B1202638) (TMS).

The calculated isotropic shielding values are converted into chemical shifts (δ) by subtracting them from the shielding value of the reference compound calculated at the same level of theory. These theoretical predictions can then be compared with experimental NMR data to aid in the assignment of signals. imist.ma The chemical environment of each nucleus, influenced by factors like electron density and the presence of nearby functional groups, dictates its chemical shift. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the 2-ethylphenyl group, the thiophene ring, and the methylene bridge.

Table 2: Predicted Theoretical NMR Chemical Shifts (δ in ppm) for this compound

This table shows expected ¹H and ¹³C NMR chemical shifts based on GIAO/DFT calculations for similar molecular fragments.

| Atom | Molecular Fragment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₃ | Ethyl Group | ~1.2 | ~15 |

| -CH₂- (Ethyl) | Ethyl Group | ~2.6 | ~25 |

| Aromatic H | Aniline Ring | 6.5-7.5 | - |

| Aromatic C | Aniline Ring | 110-150 | - |

| Aromatic H | Thiophene Ring | 7.0-7.4 | - |

| Aromatic C | Thiophene Ring | 120-140 | - |

| -CH₂- (Bridge) | Methylene Bridge | ~4.4 | ~48 |

| N-H | Secondary Amine | ~4.0-5.0 | - |

Theoretical UV-Vis Absorption Wavelengths

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). wiley.commdpi.comrsc.org This method allows for the calculation of the electronic transition energies from the ground state to various excited states, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region.

The results of TD-DFT calculations are typically presented as the maximum absorption wavelength (λmax), the oscillator strength (f), and the nature of the electronic transitions involved (e.g., HOMO→LUMO). The oscillator strength is a measure of the probability of a given transition, and thus relates to the intensity of the absorption band. nih.gov For an aromatic compound like this compound, the prominent absorptions in the UV-Vis spectrum are expected to arise from π→π* transitions within the aniline and thiophene chromophores. researchgate.net The calculations can also be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to simulate more realistic conditions. mdpi.com

Table 3: Predicted Theoretical UV-Vis Absorption Data for this compound

This table provides hypothetical but representative TD-DFT/B3LYP results for the primary electronic transitions.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~300-320 | > 0.1 | HOMO → LUMO (π→π) |

| S₀ → S₂ | ~260-280 | > 0.2 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | ~230-250 | > 0.1 | HOMO → LUMO+1 (π→π*) |

Analysis of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors that are derived from the change in energy with respect to the number of electrons. mdpi.comfrontiersin.orgscielo.org.mx These descriptors, such as electrophilicity, nucleophilicity, chemical hardness, and softness, offer valuable insights into the potential reaction pathways and the stability of a chemical species.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) represents the ability of a molecule to accept electrons, effectively acting as an electrophile. researchgate.net It is defined as:

ω = μ² / 2η

where μ is the electronic chemical potential and η is the chemical hardness. A higher value of ω indicates a greater propensity for the molecule to act as an electrophile.

Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons. A common scale for nucleophilicity is based on the HOMO energy of the molecule, as the HOMO is typically involved in electron donation. Molecules with higher HOMO energy levels are generally considered better nucleophiles.

For this compound, the presence of the electron-rich aniline and thiophene rings, along with the lone pair on the nitrogen atom, suggests that it would possess significant nucleophilic character.

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, often associated with the Hard and Soft Acids and Bases (HSAB) principle. Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It can be approximated as half the difference between the ionization potential (I) and the electron affinity (A):

η = (I - A) / 2

Using Koopmans' theorem, this can be further approximated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO):

η ≈ (E_LUMO - E_HOMO) / 2

A large HOMO-LUMO gap corresponds to a high chemical hardness, indicating high stability and low reactivity. chimicatechnoacta.ru

Table 4: Representative Chemical Reactivity Descriptors for this compound

This table presents hypothetical yet plausible values for the reactivity descriptors based on DFT calculations.

| Descriptor | Symbol | Approximate Value | Interpretation |

| HOMO Energy | E_HOMO | -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | E_LUMO | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.0 eV | Correlates with stability and reactivity |

| Chemical Hardness | η | 2.5 eV | Moderate hardness, suggesting moderate stability |

| Chemical Softness | S | 0.4 eV⁻¹ | Moderate softness, suggesting moderate reactivity |

| Electrophilicity Index | ω | 1.8 eV | Moderate electrophilic character |

Research Applications and Advanced Materials Science Potential

Precursors for the Synthesis of Complex Heterocyclic Systems

N-aryl-N-(heteroarylmethyl)amines, such as 2-ethyl-N-(thiophen-3-ylmethyl)aniline, are versatile precursors for the synthesis of N-fused heterocyclic compounds. These complex ring systems are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The synthesis of these heterocycles often involves intramolecular cyclization reactions, which can be triggered by various methods.

Electrophilic cyclization is a common strategy for constructing fused ring systems. For instance, N-(2-alkynyl)anilines can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) to yield substituted quinolines nih.gov. This suggests that derivatives of this compound, if appropriately functionalized with an alkynyl group, could serve as precursors for novel thieno-aniline fused heterocycles. Similarly, visible-light-induced, iridium-catalyzed reactions of N-methyl-N-((trimethylsilyl)methyl)aniline with α,β-unsaturated carbonyl compounds can lead to tricyclic products through a radical addition and subsequent cyclization beilstein-journals.org.

Nucleophilic cyclization pathways have also been explored for N-alkyne-substituted pyrrole derivatives, leading to the formation of pyrrolopyrazinone and pyrrolotriazinone skeletons beilstein-journals.org. These reactions highlight the potential for the nitrogen atom in structures analogous to this compound to participate in ring-forming processes. Aromatization-driven acyl transfer in heteroaryl ketones provides another route to N-fused heterocycles nih.gov. While direct examples involving this compound are not documented, the fundamental reactivity of related N-substituted anilines supports its potential as a precursor for a diverse range of complex heterocyclic systems thieme.dearchive.orggoogle.com. The development of such synthetic methodologies is crucial for accessing novel molecular scaffolds with unique biological and material properties beilstein-journals.orgresearchgate.netnih.gov.

Ligand Precursors in Coordination Chemistry

The presence of both a nitrogen atom (in the aniline (B41778) moiety) and a sulfur atom (in the thiophene (B33073) ring) in this compound makes it a potential N,S-bidentate ligand for coordination chemistry. Bidentate ligands are crucial in the formation of stable metal complexes with diverse geometries and applications in catalysis, materials science, and medicine.

N,S-bidentate ligands are known to form stable complexes with a variety of transition metals, including Cu(II), Ni(II), and Zn(II) nih.govnih.gov. In these complexes, the ligand typically coordinates to the metal center through the nitrogen and sulfur atoms, forming a chelate ring. The resulting metal complexes can exhibit various coordination geometries, such as square-planar or tetrahedral, depending on the metal ion and other ligands present asianpubs.org.

Furthermore, related aniline-based ligands have been shown to form coordination polymers. For example, N-(pyridylmethylene)anilines react with silver(I) salts to yield one-dimensional coordination polymers and discrete complexes researchgate.net. The structure and dimensionality of these coordination polymers can be influenced by the position of the nitrogen atom in the pyridine ring and the substituents on the aniline ring. This suggests that this compound could also be a suitable precursor for the synthesis of coordination polymers, where the thiophene sulfur and the aniline nitrogen coordinate to metal centers, potentially leading to materials with interesting photophysical or catalytic properties researchgate.netnih.gov. The flexibility of such ligands allows for the formation of diverse structural topologies rsc.org. The study of such complexes is an active area of research, with potential applications in areas such as catalysis and materials with specific electronic or magnetic properties researchgate.netresearchgate.net.

Components in Organic Electronic Materials

The combination of an electron-donating aniline group and a π-conjugated thiophene ring in this compound makes it an attractive monomer for the synthesis of organic electronic materials, particularly conductive polymers.

Copolymers of aniline and thiophene have been investigated as donor-acceptor conjugated systems with potential for enhanced electrical conductivity compared to their respective homopolymers mdpi.com. Polyaniline (PANI) is a well-known conductive polymer, but its processability is often limited du.ac.ir. Introducing thiophene units and substituents on the aniline ring can improve solubility and modify the electronic properties of the resulting polymer du.ac.irrsc.org.

The presence of an ethyl group on the aniline ring and a thienylmethyl group on the nitrogen atom in this compound would influence the properties of the corresponding polymer. N-alkylation of polyaniline can improve its solubility in common organic solvents, although it may also decrease conductivity due to steric hindrance that disrupts the planarity of the polymer backbone and reduces π-conjugation researchgate.net. The degree of alkylation is a critical factor affecting the final electrical properties researchgate.net. Similarly, substituents on the aniline ring can impact the polymer's characteristics through both steric and electronic effects rsc.org. Bulky substituents can lead to a decrease in electrical conductivity by increasing the torsion angle between adjacent rings, which hinders charge transport along and between polymer chains orientjchem.org. However, these modifications are often necessary to achieve the processability required for device fabrication wikipedia.org.

The copolymerization of aniline and thiophene monomers can result in materials with tailored band gaps and improved charge transport properties mdpi.com. The specific structure of this compound offers a unique combination of substituents that could lead to a balance between processability and electrical performance in the resulting conductive polymers.

Polymers based on thiophene and aniline are promising materials for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) wikipedia.orgcmu.edu. In OFETs, the charge carrier mobility of the semiconductor layer is a key performance parameter. Thiophene-based polymers are known to exhibit good hole mobilities nih.gov. The incorporation of aniline units can modulate the electronic energy levels and morphology of the polymer, which in turn affects device performance. Donor-acceptor copolymers have been shown to achieve high hole mobilities, in some cases exceeding 1 cm²/Vs nih.gov.

In organic solar cells, the active layer typically consists of a blend of an electron donor and an electron acceptor material forming a bulk heterojunction ucla.edu. Copolymers of thiophene and aniline can function as the electron donor component. The power conversion efficiency (PCE) of an OSC is highly dependent on the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). These parameters are influenced by the electronic energy levels (HOMO and LUMO) of the donor polymer and the morphology of the active layer ucla.edu. By tuning the chemical structure of the monomer, such as in this compound, it is possible to optimize these properties to enhance the PCE of solar cells nih.govmdpi.comresearchgate.net. Recent advances in non-fullerene acceptors have led to significant improvements in the PCE of organic solar cells, with some devices reaching over 18% researchgate.net. The development of novel donor polymers from monomers like this compound could contribute to further advancements in this field.

Below is a table summarizing the performance of some relevant polymer systems in organic solar cells.

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

|---|---|---|---|---|---|

| BisDMO-PFDTBT | PC71BM | 4.5 | 0.97 | 9.1 | 51 |

| PTB7 | PC71BM | 9.2 | - | - | - |

| PM6 | L8-BO | 18.32 | 0.874 | 25.72 | 81.5 |

| D18 | Y6 | 18.22 | - | - | - |

Exploration in Nonlinear Optical (NLO) Materials

Molecules with a donor-π-acceptor (D-π-A) structure are known to exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics dtic.mil. The aniline moiety in this compound can act as an electron donor, while the thiophene ring can serve as part of the π-conjugated bridge. By attaching a suitable electron-acceptor group to the thiophene ring, it is possible to create a D-π-A chromophore with potential for a large second-order hyperpolarizability (β).

The efficiency of such NLO chromophores is influenced by the strength of the donor and acceptor groups, as well as the nature of the π-conjugated system that connects them. Thiophene-based π-bridges have been shown to be more efficient for electron delocalization than benzene (B151609) rings in some D-A systems, leading to enhanced hyperpolarizabilities researchgate.net.

Furthermore, these NLO chromophores can be incorporated into polymer matrices, either as a guest in a host-guest system or by being covalently attached to the polymer backbone, to create materials with macroscopic NLO properties researchgate.net. Polymers containing thiophene derivatives have been investigated for their third-order NLO susceptibility (χ(3)), which is relevant for applications such as all-optical switching acs.orgscispace.comgranthaalayahpublication.org. The design and synthesis of novel polymers incorporating chromophores derived from this compound could lead to new materials with enhanced NLO responses optica.org.

Future Directions and Emerging Research Avenues for 2 Ethyl N Thiophen 3 Ylmethyl Aniline

The exploration of novel heterocyclic compounds is a cornerstone of advancements in medicinal chemistry and material science. Within this context, 2-ethyl-N-(thiophen-3-ylmethyl)aniline emerges as a molecule of interest, combining the structural features of an N-substituted aniline (B41778) with a thiophene (B33073) moiety. While specific research on this compound is not extensively documented, its constituent parts suggest a rich field for future investigation. This article outlines prospective research directions, focusing on sustainable synthesis, advanced analytical techniques, computational design, and new material applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-N-(thiophen-3-ylmethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For reductive amination, react 2-ethylaniline with thiophen-3-ylmethyl aldehyde using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) . Optimize temperature (40–60°C) and stoichiometry (1:1.2 amine:aldehyde) to minimize side products like Schiff bases. For nucleophilic substitution, use 2-ethylaniline and 3-(bromomethyl)thiophene in DMF with K2CO3 as base; reflux for 12–24 hours . Purify via column chromatography (SiO2, gradient elution).

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be employed to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Identify characteristic peaks for aromatic C=C (1600–1450 cm⁻¹), C-N (1250–1350 cm⁻¹), and thiophene C-S (700–600 cm⁻¹). Compare experimental data with DFT-calculated vibrational spectra to resolve ambiguities .

- NMR : Confirm substitution patterns using ¹H NMR: thiophene protons (δ 6.8–7.5 ppm), methylene bridge (δ 4.3–4.5 ppm), and ethyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–2.7 ppm for CH2). Use 2D NMR (HSQC, HMBC) to verify connectivity .

- UV-Vis : Analyze π→π* transitions (250–300 nm) and charge-transfer bands influenced by the thiophene moiety .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to potential skin sensitization and toxicity common to aniline derivatives . Store under nitrogen to prevent oxidation. Monitor airborne exposure via LC-MS/MS for aniline metabolites (e.g., hydroxylated derivatives) . Dispose of waste via alkaline hydrolysis (NaOH/ethanol, 1:1) to neutralize reactive intermediates .

Advanced Research Questions

Q. How can computational methods (DFT, molecular dynamics) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT : Calculate HOMO-LUMO gaps (B3LYP/6-311+G(d,p)) to assess charge-transfer potential. Compare with experimental UV-Vis data to validate transitions .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or stability in catalytic systems. Use AMBER or GROMACS with GAFF parameters .

- Reactivity : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites for functionalization or polymerization studies .

Q. What strategies resolve contradictions in crystallographic data for thiophene-containing aniline derivatives?

- Methodological Answer : For X-ray diffraction ambiguities (e.g., disorder in thiophene rings), use SHELXL for refinement. Apply TWINABS for twinned crystals and SQUEEZE to model solvent-accessible voids . Validate against spectroscopic data (e.g., NMR) and hydrogen-bonding networks. For polymorphic forms, conduct PXRD and DSC to correlate structural variations with thermal stability .

Q. How can Box-Behnken experimental design optimize photocatalytic degradation studies of this compound?

- Methodological Answer : Design a three-factor (catalyst loading, pH, light intensity) Box-Behnken matrix to model degradation efficiency. Use MnFe2O4/Zn2SiO4 composites under simulated solar radiation (300 W Xe lamp). Quantify degradation via HPLC (C18 column, acetonitrile/water 60:40) and TOC analysis. Validate kinetic models (pseudo-first/second order) using ANOVA .

Q. What advanced chromatographic techniques separate this compound from byproducts during synthesis?

- Methodological Answer : Employ HPLC-MS with a polar-embedded C18 column (3.5 µm, 150 mm × 4.6 mm) and 0.1% formic acid in acetonitrile/water (gradient: 40%→90% ACN in 20 min). For challenging separations (e.g., regioisomers), use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (85:15). Validate purity via HRMS (ESI+, m/z calculated for C13H15NS: 217.0926) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.